![molecular formula C₃₀H₂₉NO₆S B1141272 Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-a-D-Mannopyranoside CAS No. 123212-53-3](/img/no-structure.png)

Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-a-D-Mannopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

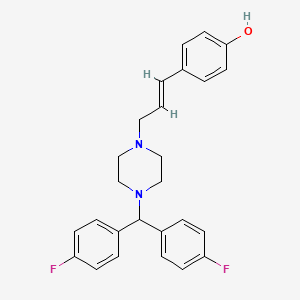

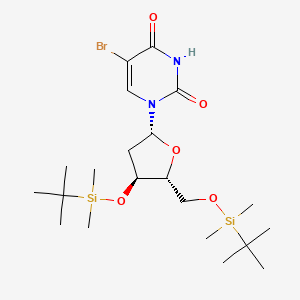

Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-a-D-Mannopyranoside, also known as E3-B4-6-RPM-1-T-a-D-M, is a synthetic carbohydrate derivative that has been studied for its potential applications in the biomedical field. It is a small molecule that can be used for various purposes, including for the synthesis of other molecules and for scientific research applications. The molecule has a unique structure that makes it suitable for a variety of uses.

Scientific Research Applications

Synthesis of Complex Carbohydrates

One significant application involves the synthesis of complex carbohydrate structures, such as the tetrasaccharide related to the repeating unit of the antigen from Shigella dysenteriae type 5. This complex synthesis process highlights the versatility of mannopyranoside derivatives in constructing biologically relevant oligosaccharides (Mukherjee et al., 2000).

Methodologies in Carbohydrate Chemistry

Research has also focused on the methodological advancements in carbohydrate chemistry, such as the highly diastereoselective alpha-mannopyranosylation in the absence of participating protecting groups. This methodology demonstrates the strategic manipulation of mannopyranoside derivatives for selective glycosidic bond formation, contributing to the broader understanding of glycosylation reactions (Crich et al., 2000).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-a-D-Mannopyranoside involves the protection of the hydroxyl groups on the mannose ring, followed by the introduction of the thiol group at the anomeric position. The benzyl and phenylmethylene groups are then added to the protected mannose ring, and the final compound is deprotected to yield the desired product.", "Starting Materials": [ "Mannose", "Ethanol", "Thioglycolic acid", "Benzyl bromide", "(R)-Phenylmethyl bromide", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Sodium bicarbonate", "Sodium sulfate", "Ethyl acetate" ], "Reaction": [ "Protection of the hydroxyl groups on mannose using methoxymethyl chloride and sodium hydride", "Introduction of the thiol group at the anomeric position using thioglycolic acid and sodium hydroxide", "Benzyl and phenylmethylene groups are added to the protected mannose ring using benzyl bromide and (R)-phenylmethyl bromide, respectively", "Deprotection of the compound using hydrochloric acid and diethyl ether", "Purification of the product using sodium bicarbonate and sodium sulfate, followed by extraction with ethyl acetate" ] } | |

| 123212-53-3 | |

Molecular Formula |

C₃₀H₂₉NO₆S |

Molecular Weight |

531.62 |

synonyms |

(R)-Ethyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-1-thio-β-D-glucopyranoside; _x000B_Pyrano[3,2-d]-1,3-dioxin β-D-glucopyranoside derivative |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)